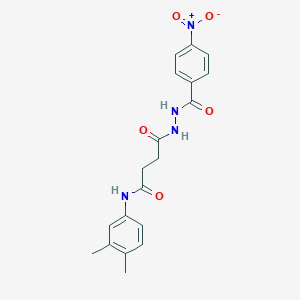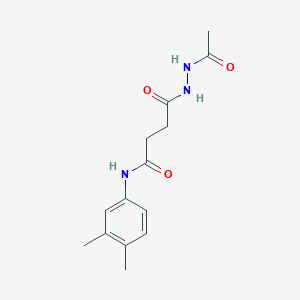![molecular formula C15H18ClNO3 B322758 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B322758.png)
2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18ClNO3 It is a derivative of cyclohexanecarboxylic acid and contains a chloro-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the reaction of 3-chloro-4-methylaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylanilino)carbonyl]phenoxyacetic acid
- 4-[(3-Chloro-2-methylanilino)carbonyl]phenoxyacetic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
Uniqueness
2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific structural features, such as the chloro-substituted aniline group and the cyclohexanecarboxylic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H18ClNO3 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
2-[(3-chloro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
KOOIZLHXFSOYRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Cl |
solubility |
44.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322676.png)
![N-(3,4-dimethylphenyl)-4-{(2E)-2-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B322677.png)
![N-(3,4-dimethylphenyl)-4-[2-(1-methylpentylidene)hydrazino]-4-oxobutanamide](/img/structure/B322678.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322680.png)
![N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322681.png)
![N-(2,4-dichlorophenyl)-4-[2-(2-methyl-1-phenylpropylidene)hydrazino]-4-oxobutanamide](/img/structure/B322684.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322685.png)
![4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322686.png)
![N-(3,4-dimethylphenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322687.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B322689.png)

![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide](/img/structure/B322694.png)


